molecular formula C12H16ClNO4S2 B14919127 Methyl 3-(azepan-1-ylsulfonyl)-5-chlorothiophene-2-carboxylate

Methyl 3-(azepan-1-ylsulfonyl)-5-chlorothiophene-2-carboxylate

Cat. No.: B14919127
M. Wt: 337.8 g/mol
InChI Key: IIWAMPOWJCXGNH-UHFFFAOYSA-N
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Description

Methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a sulfonyl azepane group, a chlorine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the ester group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfonylated products, alcohols.

    Substitution: Amino-substituted thiophenes, thiol-substituted thiophenes.

Scientific Research Applications

Methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl azepane group and the chlorine atom can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-pyrrolidinylsulfonyl)-5-chloro-2-thiophenecarboxylate
  • Methyl 3-(1-piperidinylsulfonyl)-5-chloro-2-thiophenecarboxylate
  • Methyl 3-(1-morpholinylsulfonyl)-5-chloro-2-thiophenecarboxylate

Uniqueness

Methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C12H16ClNO4S2

Molecular Weight

337.8 g/mol

IUPAC Name

methyl 3-(azepan-1-ylsulfonyl)-5-chlorothiophene-2-carboxylate

InChI

InChI=1S/C12H16ClNO4S2/c1-18-12(15)11-9(8-10(13)19-11)20(16,17)14-6-4-2-3-5-7-14/h8H,2-7H2,1H3

InChI Key

IIWAMPOWJCXGNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

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